3-Hydroxy-3-methylglutaric anhydride
3-Hydroxy-3-methylglutaric anhydride
A 3-Alkyl-3-hydroxyglutaric acid; a new class of hypocholesterolemic HMG CoA reductase inhibitors.
The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mediates the rate-limiting step in cholesterol synthesis, converting HMG-CoA to mevalonate. 3-hydroxy-3-Methylglutaric anhydride is a precursor that is used in the synthesis of HMG-CoA. It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase.
The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mediates the rate-limiting step in cholesterol synthesis, converting HMG-CoA to mevalonate. 3-hydroxy-3-Methylglutaric anhydride is a precursor that is used in the synthesis of HMG-CoA. It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase.
Brand Name:
Vulcanchem
CAS No.:
34695-32-4
VCID:
VC20759491
InChI:
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3
SMILES:
CC1(CC(=O)OC(=O)C1)O
Molecular Formula:
C6H8O4
Molecular Weight:
144.12 g/mol
3-Hydroxy-3-methylglutaric anhydride
CAS No.: 34695-32-4
Cat. No.: VC20759491
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A 3-Alkyl-3-hydroxyglutaric acid; a new class of hypocholesterolemic HMG CoA reductase inhibitors. The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mediates the rate-limiting step in cholesterol synthesis, converting HMG-CoA to mevalonate. 3-hydroxy-3-Methylglutaric anhydride is a precursor that is used in the synthesis of HMG-CoA. It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase. |
|---|---|
| CAS No. | 34695-32-4 |
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | 4-hydroxy-4-methyloxane-2,6-dione |
| Standard InChI | InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 |
| Standard InChI Key | UWOCHZAKVUAJQJ-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)OC(=O)C1)O |
| Canonical SMILES | CC1(CC(=O)OC(=O)C1)O |
| Appearance | Assay:≥95%A crystalline solid |
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